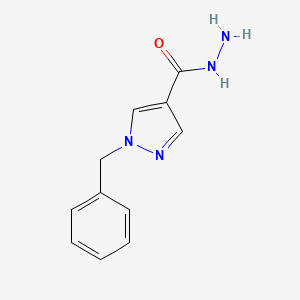
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . This compound has a molecular weight of 163.22 .
Synthesis Analysis
The synthesis of THIQs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H13NO .Chemical Reactions Analysis
The chemical reactions involving THIQs often involve isomerization of iminium intermediate (exo/endo isomerization) . The alcohol on the resulting intermediate can be converted to an alkyl chloride using SOCl2, which can then be used to alkylate various amines to yield the final compounds .Physical And Chemical Properties Analysis
This compound is a solid compound that should be stored in a dark place, sealed in dry, at 2-8 degrees Celsius . It has a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C .科学研究应用
1-THIQ has a wide range of applications in the scientific research field. It has been studied for its potential as an anticonvulsant drug, an anxiolytic, and a potential treatment for schizophrenia and other mental health disorders. It has also been studied for its ability to modulate neurotransmitter activity, as well as its potential to be used as a tool in the identification and characterization of G-protein coupled receptors. Additionally, 1-THIQ has been used in studies related to the pharmacology of the central nervous system, as well as in studies related to the effects of drugs on the body.
作用机制
Target of Action
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple molecular and cellular effects.
实验室实验的优点和局限性
1-THIQ has several advantages for use in laboratory experiments. It is a relatively low-cost compound, and is readily available from chemical suppliers. Additionally, it has been studied extensively and is well characterized, making it an ideal compound for use in research studies. On the other hand, 1-THIQ is a synthetic compound and is not found in nature, making it difficult to study its effects in vivo. Additionally, its effects on the body are still largely unknown, making it difficult to predict its potential adverse effects.
未来方向
1-THIQ has the potential to be used in a variety of ways in the future. It could be used as a tool to identify novel anticonvulsant drugs, and to further study the pharmacology of the central nervous system. Additionally, it could be used to study the effects of drugs on the body, and to further characterize the role of G-protein coupled receptors in various physiological processes. Finally, it could be used to study the effects of 1-THIQ on behavior, and to further investigate its potential as an anxiolytic and antidepressant.
合成方法
1-THIQ can be synthesized using a variety of methods. The most common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an alkyl halide in the presence of a base. This reaction is usually conducted in a solvent such as ethanol, and yields 1-THIQ as the primary product. Other methods for the synthesis of 1-THIQ include the use of a Grignard reagent, or a reaction between 1,2,3,4-tetrahydroisoquinoline and an alkyl halide in the presence of a palladium catalyst.
生化分析
Biochemical Properties
1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that THIQ-based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is known that THIQ-based compounds can exert diverse biological activities
属性
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-5,8,11-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQGNNJUXZPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C2CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)


![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)






